An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine
Abstract
1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine is a substituted cyclopropylamine derivative of significant interest in medicinal chemistry and drug discovery.[1][2] Its molecular architecture, which combines the rigid, strained cyclopropane ring with a flexible benzylamine moiety, presents a unique profile for potential interactions with biological targets.[1][2][3] The physicochemical properties of this compound are paramount as they directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its viability as a therapeutic candidate.[4] This technical guide provides a comprehensive framework for the characterization of its core physicochemical properties, including ionization constant (pKa), lipophilicity (LogD), aqueous solubility, and chemical stability. By synthesizing established analytical methodologies with field-proven insights, this document serves as an essential resource for researchers engaged in the development of novel pharmaceuticals.
Introduction & Molecular Profile
Significance in Medicinal Chemistry
The incorporation of a cyclopropylamine scaffold is a well-established strategy in modern drug design.[5] The three-membered ring introduces conformational rigidity and a unique three-dimensional topology that can enhance binding affinity to protein targets. Furthermore, the strained nature of the ring and the electronic properties of the adjacent amine group can impart unique reactivity and metabolic profiles.[2][3] The benzylamine portion of the molecule provides a versatile handle for synthetic modification and can engage in various intermolecular interactions, including hydrogen bonding and aromatic stacking. The specific substitution pattern—a bromine atom and a methoxy group on the phenyl ring—further modulates the electronic and steric properties, influencing everything from target engagement to metabolic stability.
Molecular Structure and Identification
The unambiguous identification of 1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine is the foundation of any analytical investigation. Its structure consists of a cyclopropane ring with a primary amine and a 5-bromo-2-methoxybenzyl group attached to the same carbon atom.
Caption: Molecular structure of 1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-(5-bromo-2-methoxybenzyl)cyclopropan-1-amine | N/A |
| CAS Number | 1260779-93-8 | [6] |
| 1314670-11-5 | [7] | |
| Molecular Formula | C₁₁H₁₄BrNO | [6] |
| Molecular Weight | 256.14 g/mol | [6] |
| Canonical SMILES | COC1=CC(Br)=CC=C1CC2(N)CC2 | Derived from IUPAC name |
| Hydrochloride Salt CAS | 1909309-53-0 |[8] |
Note: Discrepancies in CAS numbers and molecular formulas exist across chemical vendor databases. The formula C₁₁H₁₄BrNO and corresponding molecular weight are based on the correct chemical structure derived from the IUPAC name.
Ionization and Lipophilicity: The Pillars of Pharmacokinetics
The interplay between a molecule's ionization state and its lipophilicity governs its ability to dissolve in aqueous biological fluids and permeate lipid membranes. For an amine-containing compound, these properties are inextricably linked to pH.
Acidity Constant (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms. For a primary amine like the one in our topic compound, this equilibrium is crucial for receptor interaction, solubility, and cell permeability. An accurate experimental determination of pKa is therefore a non-negotiable step in early drug development.[4]
Causality Behind Experimental Choice: While several methods exist for pKa determination, including UV-Vis spectrophotometry and capillary electrophoresis, potentiometric titration is selected here for its high precision and direct measurement principle.[9][10] It is considered a gold-standard technique, provided sufficient quantities of pure compound are available.[9][10]
Caption: Workflow for pKa determination via potentiometric titration.
Experimental Protocol: pKa Determination by Potentiometric Titration [4][10][11]
-
System Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[11]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine and dissolve it in a known volume (e.g., 20 mL) of deionized water. If solubility is limited, a binary mixture of methanol and water (e.g., 1:9 v/v) can be used.[4] An inert electrolyte such as 0.15 M KCl should be included to maintain constant ionic strength.[11]
-
Initial Acidification: Acidify the sample solution to approximately pH 1.8-2.0 using 0.1 M HCl to ensure the amine is fully protonated at the start of the titration.[11]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.[11]
-
Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading has stabilized (e.g., drift < 0.01 pH units per minute). Continue the titration until the pH reaches approximately 12.0.[11]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined as the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[11] For higher accuracy, calculate the first derivative of the curve (dpH/dV); the peak of this derivative plot identifies the equivalence point.
-
Validation: Perform the titration in triplicate to ensure the reliability and reproducibility of the result.[11]
Lipophilicity (LogP & LogD)
Lipophilicity is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability and is often evaluated using the octanol-water partition coefficient (LogP).[12]
-
LogP refers to the partition coefficient of the neutral species.
-
LogD is the distribution coefficient at a specific pH, accounting for all ionic and neutral species. For an ionizable compound, LogD is the more physiologically relevant parameter.[12][13]
Causality Behind Experimental Choice: The miniaturized shake-flask method is the most direct and reliable way to measure LogD.[13][14] It involves physically partitioning the compound between n-octanol and an aqueous buffer (typically at pH 7.4 to mimic physiological conditions) and then measuring the concentration in each phase.[13]
Caption: Workflow for LogD₇.₄ determination via the shake-flask method.
Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method [13]
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mutually saturate this buffer with n-octanol and vice-versa by mixing them vigorously and allowing the layers to separate for at least 24 hours. This pre-saturation is critical for accurate results.[13][15]
-
Sample Preparation: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Partitioning: In a microcentrifuge tube, combine the pre-saturated n-octanol and pre-saturated PBS (pH 7.4). Add a small aliquot (e.g., 10 µL) of the DMSO stock solution.[13] The final DMSO concentration should be kept low (≤1%) to avoid affecting the partitioning.
-
Equilibration: Seal the tubes and mix on a rotator at room temperature for 1 hour to allow the compound to reach partitioning equilibrium.[13]
-
Phase Separation: Centrifuge the tubes to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully take an aliquot from each phase. Quantify the concentration of the compound in each sample using a validated LC-MS/MS method.
-
Calculation: The LogD at pH 7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Validation: The experiment should be performed in at least duplicate to confirm the result.
Aqueous Solubility Profile
Aqueous solubility is a fundamental property that dictates a drug's dissolution rate and concentration in the gastrointestinal tract, directly impacting its bioavailability.[16] It is essential to measure thermodynamic (or equilibrium) solubility, which represents the true maximum concentration of a compound in a solution at equilibrium.[16]
Causality Behind Experimental Choice: The shake-flask method for equilibrium solubility is chosen because it measures the true thermodynamic solubility, which is crucial for biopharmaceutical classification and formulation development.[16] By testing across a range of pH values, a comprehensive profile is generated that reflects the compound's behavior throughout the GI tract.
Experimental Protocol: Equilibrium Solubility Determination [16]
-
Buffer Preparation: Prepare a series of aqueous buffers representing different physiological environments (e.g., pH 1.2, 4.5, 6.8, and 7.4).[16]
-
Sample Incubation: Add an excess amount of the solid compound to vials containing each buffer. This ensures that a saturated solution is formed with undissolved solid remaining.
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended incubation time is necessary to ensure thermodynamic equilibrium is reached.[16]
-
Sample Processing: After incubation, visually confirm the presence of undissolved solid. Filter the samples (e.g., using a 0.45 µm PVDF filter) to remove the excess solid.
-
Quantification: Dilute the filtrate appropriately and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Data Reporting: Report the solubility in µg/mL or µM for each pH value.
Table 2: Illustrative pH-Solubility Profile
| pH | Expected Solubility Behavior | Rationale |
|---|---|---|
| 1.2 | High | Below the amine's pKa, the compound is fully protonated (cationic), leading to high solubility due to favorable interactions with water. |
| 4.5 | High | Still well below the pKa, the compound remains predominantly in its soluble, ionized form. |
| 6.8 | Moderate to Low | As the pH approaches the pKa, the proportion of the less soluble, neutral free base increases, causing solubility to decrease. |
| 7.4 | Low | At physiological pH, which may be near or above the pKa, the compound will exist significantly as the free base, likely exhibiting its lowest aqueous solubility. |
Chemical Stability Assessment
Understanding a compound's intrinsic stability is critical for determining its shelf-life, identifying compatible excipients, and predicting potential degradation pathways in vivo. Forced degradation studies expose the drug to harsh conditions to accelerate its decomposition.[16]
Causality Behind Experimental Choice: A standard panel of forced degradation conditions (acid, base, oxidation, heat) is employed as mandated by ICH guidelines.[16] This approach systematically probes the compound's lability, revealing its susceptibility to hydrolysis, oxidation, and thermolysis, and helps in the development of stability-indicating analytical methods.
Caption: Logical workflow for forced degradation stability testing.
Experimental Protocol: Forced Degradation Studies [16]
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.[16]
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.[16]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[16]
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours, then dissolve for analysis.[16]
-
-
Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method with both UV and Mass Spectrometric (MS) detection.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. The MS data will be used to identify the mass of any major degradation products, providing clues to the degradation pathway.
Summary and Conclusion
The systematic evaluation of physicochemical properties is the cornerstone of successful drug development. This guide outlines the essential experimental framework for characterizing 1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine.
Table 3: Summary of Core Physicochemical Properties
| Property | Parameter | Methodology | Significance |
|---|---|---|---|
| Ionization | pKa | Potentiometric Titration | Governs solubility, absorption, and receptor binding. |
| Lipophilicity | LogD at pH 7.4 | Shake-Flask Method | Predicts membrane permeability and tissue distribution. |
| Solubility | Equilibrium Solubility (pH profile) | Shake-Flask Method | Determines dissolution rate and bioavailability. |
| Stability | Degradation Profile | Forced Degradation Studies | Identifies chemical liabilities and informs shelf-life. |
By meticulously determining these properties, researchers can build a robust data package to predict the in vivo behavior of 1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine, enabling informed decisions in lead optimization, formulation design, and overall progression of this promising molecule through the development pipeline.
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine | 1260779-93-8. Appchem. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
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Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering. [Link]
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LogP—Making Sense of the Value. ACD/Labs. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]
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Advances in the Synthesis of Cyclopropylamines. ACS Publications (Chemical Reviews). [Link]
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CYCLOPROPYLAMINE. Ataman Kimya. [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
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Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC (PubMed Central). [Link]
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